molecular formula C9H12O3 B8515851 Resorcinol acetone CAS No. 63451-37-6

Resorcinol acetone

Cat. No.: B8515851
CAS No.: 63451-37-6
M. Wt: 168.19 g/mol
InChI Key: CUSQEGUGRNCRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resorcinol acetone is a compound formed by the reaction between resorcinol and acetone. Resorcinol, also known as 1,3-dihydroxybenzene, is a dihydroxy derivative of benzene. It is widely used in the production of various chemicals and materials due to its reactive hydroxyl groups. Acetone, a simple ketone, is commonly used as a solvent and in chemical synthesis. The condensate formed from these two compounds has significant applications in various fields, including polymer chemistry and material science .

Preparation Methods

The synthesis of resorcinol, acetone condensate typically involves the acid-catalyzed polymerization of resorcinol with acetone. One common method uses trifluoroacetic acid as a catalyst. The reaction proceeds via simultaneous addition-condensation and cyclization of resorcinol with acetone. The reaction conditions include maintaining a low temperature (around 0°C) during the addition of the catalyst to the resorcinol and acetone mixture .

In industrial production, resorcinol is often synthesized from benzene through a series of steps, including dialkylation with propylene, oxidation, and Hock rearrangement, which produces acetone and resorcinol as by-products .

Chemical Reactions Analysis

Resorcinol acetone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitro compounds. The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Resorcinol acetone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of resorcinol, acetone condensate involves the formation of reactive intermediates, such as quinonemethides, during its chemical reactions. These intermediates can undergo further reactions, such as Michael addition, to form complex polymeric structures. The molecular targets and pathways involved in these reactions include the aromatic ring and hydroxyl groups of resorcinol, which participate in various electrophilic and nucleophilic reactions .

Comparison with Similar Compounds

Properties

CAS No.

63451-37-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

benzene-1,3-diol;propan-2-one

InChI

InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-3(2)4/h1-4,7-8H;1-2H3

InChI Key

CUSQEGUGRNCRHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.C1=CC(=CC(=C1)O)O

Related CAS

63451-37-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Production Example 1 was repeated except that resorcinol was used in-place of the pyrogallol, to give a resorcinol-acetone condensate with a melting point of 170°-180° C.
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